![molecular formula C11H18N2O2 B2984642 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline CAS No. 1099629-39-6](/img/structure/B2984642.png)
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an aniline group, a hydroxypropoxy group, and a dimethylamino group, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline typically involves multiple steps, starting with the reaction of aniline with appropriate reagents to introduce the hydroxypropoxy and dimethylamino groups. Common synthetic routes include:
Nucleophilic Substitution: Aniline can undergo nucleophilic substitution reactions with halogenated intermediates to introduce the hydroxypropoxy group.
Reduction and Amination:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Large-scale reactors are used to maintain consistent reaction conditions.
Purification Techniques: Advanced purification techniques such as distillation, crystallization, and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxypropoxy and dimethylamino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and quinones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Alkylated, acylated, and isocyanated derivatives.
Scientific Research Applications
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or cellular functions.
Comparison with Similar Compounds
2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Dimethylaniline, N,N-Dimethylethylenediamine, and other aniline derivatives.
Uniqueness: The presence of both hydroxypropoxy and dimethylamino groups distinguishes it from other aniline derivatives, providing unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(2-aminophenoxy)-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12/h3-6,9,14H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZQDADHSMNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
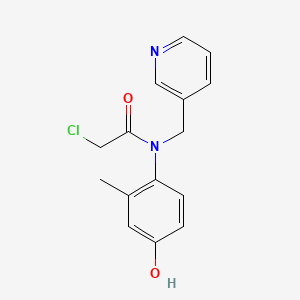
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2984563.png)
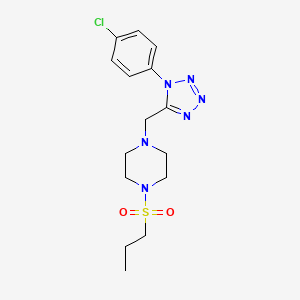
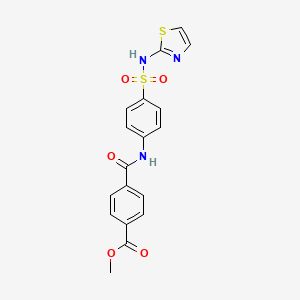
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)
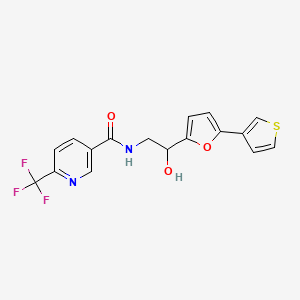
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

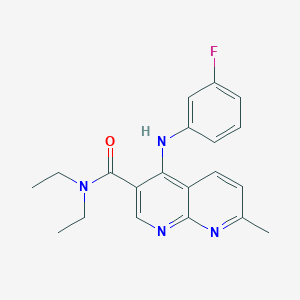
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

